molecular formula C22H40O4 B13766872 Diisononyl maleate CAS No. 53817-54-2

Diisononyl maleate

Cat. No.: B13766872
CAS No.: 53817-54-2
M. Wt: 368.5 g/mol
InChI Key: CBWMVXMQKDYZDQ-NXVVXOECSA-N
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Description

Diisononyl maleate is an organic compound with the molecular formula C22H40O4. It is an ester formed from maleic acid and isononyl alcohol. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability. This compound is particularly valued in the production of polyvinyl chloride (PVC) and other polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisononyl maleate is synthesized through the esterification of maleic acid with isononyl alcohol. The reaction typically involves heating maleic acid with isononyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carefully controlled to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Diisononyl maleate can undergo various chemical reactions, including:

    Hydrogenation: The double bonds in the maleate moiety can be hydrogenated to form diisononyl succinate.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield maleic acid and isononyl alcohol.

    Addition Reactions: The double bonds in the maleate group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Hydrogenation: Typically carried out using hydrogen gas and a metal catalyst such as palladium or platinum.

    Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Addition Reactions: Reagents such as bromine or hydrogen chloride can be used to add across the double bonds.

Major Products

    Hydrogenation: Diisononyl succinate.

    Hydrolysis: Maleic acid and isononyl alcohol.

    Addition Reactions: Dibromo derivatives or other addition products depending on the reagent used.

Scientific Research Applications

Diisononyl maleate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of flexible PVC and other polymers.

    Biology: Investigated for its potential effects on biological systems, particularly in studies related to plasticizer exposure.

    Medicine: Research into its biocompatibility and potential use in medical devices.

    Industry: Widely used in the manufacture of flexible plastics, coatings, adhesives, and sealants.

Mechanism of Action

The primary function of diisononyl maleate as a plasticizer is to intercalate between polymer chains, reducing intermolecular forces and increasing flexibility. The ester groups in this compound interact with the polymer matrix, allowing the material to become more pliable and easier to process. This interaction is primarily physical rather than chemical, as the plasticizer does not form covalent bonds with the polymer.

Comparison with Similar Compounds

Similar Compounds

    Diisononyl phthalate: Another widely used plasticizer with similar applications in PVC production.

    Diisononyl 1,2-cyclohexanedicarboxylate: A non-phthalate plasticizer used as an alternative to phthalates in sensitive applications such as medical devices and food packaging.

Uniqueness

Diisononyl maleate is unique in its specific ester structure, which provides distinct physical properties compared to other plasticizers. Its ability to enhance the flexibility and durability of polymers while maintaining a relatively low toxicity profile makes it a valuable compound in various industrial applications.

Properties

CAS No.

53817-54-2

Molecular Formula

C22H40O4

Molecular Weight

368.5 g/mol

IUPAC Name

bis(7-methyloctyl) (Z)-but-2-enedioate

InChI

InChI=1S/C22H40O4/c1-19(2)13-9-5-7-11-17-25-21(23)15-16-22(24)26-18-12-8-6-10-14-20(3)4/h15-16,19-20H,5-14,17-18H2,1-4H3/b16-15-

InChI Key

CBWMVXMQKDYZDQ-NXVVXOECSA-N

Isomeric SMILES

CC(C)CCCCCCOC(=O)/C=C\C(=O)OCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCOC(=O)C=CC(=O)OCCCCCCC(C)C

Origin of Product

United States

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